
Axl-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-10 is a small molecule inhibitor that targets the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with cancer progression, metastasis, and resistance to therapy, making it a promising target for anti-cancer treatments .
Vorbereitungsmethoden
The synthesis of Axl-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the compound. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Axl-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
In chemistry, Axl-IN-10 is used as a tool compound to study the role of AXL in various cellular processes and to develop new AXL inhibitors with improved potency and selectivity .
In biology, this compound is used to investigate the molecular mechanisms underlying AXL-mediated signaling pathways and their impact on cell behavior. This includes studies on cell proliferation, migration, invasion, and apoptosis, as well as the interaction of AXL with other signaling molecules .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia. Preclinical studies have shown that this compound can inhibit tumor growth, reduce metastasis, and enhance the efficacy of other anti-cancer therapies .
In industry, this compound is used in the development of diagnostic assays and screening platforms to identify new AXL inhibitors and to evaluate their therapeutic potential. This includes high-throughput screening, structure-activity relationship studies, and pharmacokinetic profiling .
Wirkmechanismus
Axl-IN-10 exerts its effects by binding to the AXL receptor tyrosine kinase and inhibiting its kinase activity. This prevents the phosphorylation of AXL and the activation of downstream signaling pathways, such as the PI3K/AKT, SRC/FAK, and GRB2/RAS/RAF pathways. By blocking these pathways, this compound can inhibit cell survival, proliferation, migration, and invasion, as well as induce apoptosis in cancer cells .
The molecular targets of this compound include the ATP-binding site of the AXL kinase domain, which is essential for its enzymatic activity. By occupying this site, this compound prevents the binding of ATP and the subsequent phosphorylation of AXL and its downstream targets .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-10 is one of several AXL inhibitors that have been developed for cancer therapy. Other similar compounds include bemcentinib, sitravatinib, and cabozantinib. Compared to these compounds, this compound has shown higher selectivity for AXL over other kinases, such as MER and TYRO3, which reduces the risk of off-target effects .
Bemcentinib is a selective AXL inhibitor that has shown promising results in clinical trials for various cancers, including non-small cell lung cancer and acute myeloid leukemia. Sitravatinib is a multi-kinase inhibitor that targets AXL, MET, and VEGFR, and is being investigated for its potential to overcome resistance to immune checkpoint inhibitors. Cabozantinib is another multi-kinase inhibitor that targets AXL, MET, and VEGFR, and is approved for the treatment of renal cell carcinoma and hepatocellular carcinoma .
Overall, this compound stands out for its high selectivity and potency against AXL, making it a valuable tool for studying AXL biology and a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C27H25N7O2 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H25N7O2/c1-32-15-20(22-24(28)29-16-30-25(22)32)17-10-12-18(13-11-17)31-26(35)23-21-9-5-6-14-33(21)34(27(23)36)19-7-3-2-4-8-19/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3,(H,31,35)(H2,28,29,30) |
InChI-Schlüssel |
TUEAZGCOJDXLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5CCCCN5N(C4=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


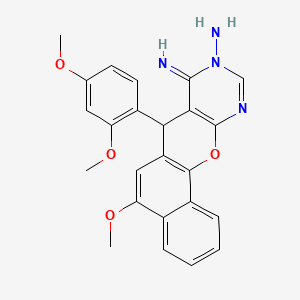
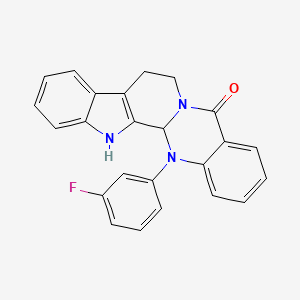

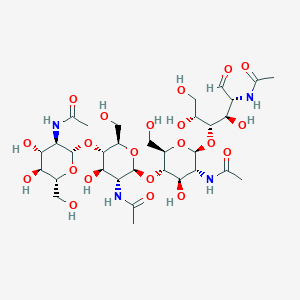

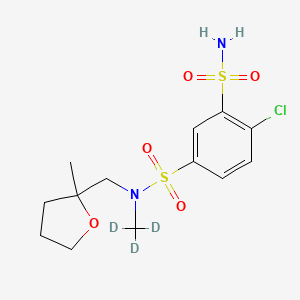
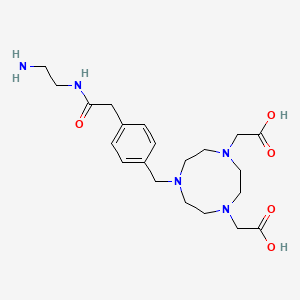
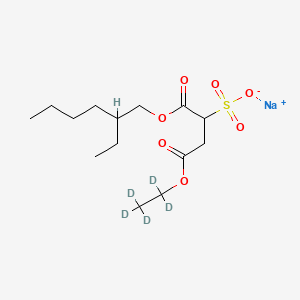
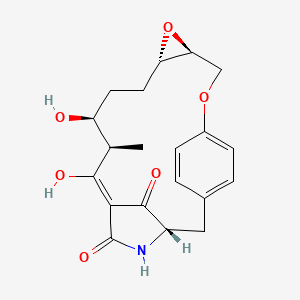
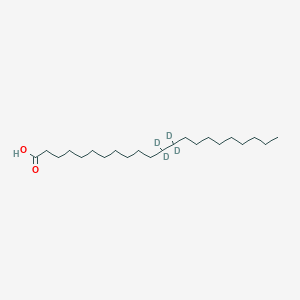
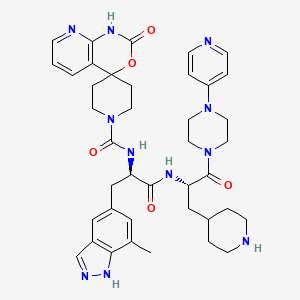

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)

